molecular formula C25H22FN5O2S B301493 N-[4-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide

N-[4-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide

Cat. No. B301493
M. Wt: 475.5 g/mol
InChI Key: YENXVRSHFCVXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential application in the field of medicine, specifically in the treatment of cancer.

Mechanism of Action

The mechanism of action of N-[4-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site of tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-[4-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide has been shown to have several biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide is its potent antitumor activity against various cancer cell lines. This compound also has low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of this compound is its complex synthesis process, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of N-[4-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide. One potential direction is to investigate the efficacy of this compound in combination with other chemotherapy drugs for cancer treatment. Another direction is to explore the potential application of this compound in other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis process of this compound to improve its availability for research purposes.
Conclusion
In conclusion, N-[4-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide is a promising compound for cancer treatment. This compound has potent antitumor activity against various cancer cell lines and low toxicity in normal cells. However, further research is needed to optimize the synthesis process and explore its potential application in other diseases.

Synthesis Methods

The synthesis of N-[4-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide is a complex process that involves several steps. The synthesis process begins with the reaction of 4-fluoroaniline with 2-bromoacetic acid to form 2-(4-fluoroanilino)-2-oxoethyl) bromide. This intermediate is then reacted with 4-methylbenzhydrazide to form the desired compound.

Scientific Research Applications

N-[4-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide has been extensively studied for its potential application in cancer treatment. Several studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Product Name

N-[4-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide

Molecular Formula

C25H22FN5O2S

Molecular Weight

475.5 g/mol

IUPAC Name

N-[4-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C25H22FN5O2S/c1-16-3-5-18(6-4-16)24(33)28-21-11-7-17(8-12-21)23-29-30-25(31(23)2)34-15-22(32)27-20-13-9-19(26)10-14-20/h3-14H,15H2,1-2H3,(H,27,32)(H,28,33)

InChI Key

YENXVRSHFCVXEI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(N3C)SCC(=O)NC4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(N3C)SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.